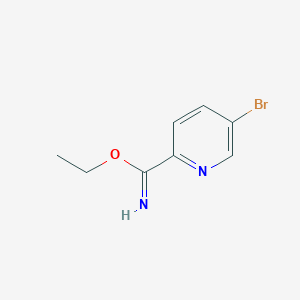
Ethyl 5-bromopicolinimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromopicolinimidate is a chemical compound with the formula C8H9BrN2O . It is also known by its CAS number 1354927-82-4 . This compound is related to 5-Bromonicotinamide, a heterocyclic aromatic compound containing a pyridine ring substituted at position 3 by a carboxamide group .
Synthesis Analysis
A paper published in Analytical and Bioanalytical Chemistry discusses the use of this compound (EBPI) as a reagent for the isotopic N-terminal derivatization in de novo sequencing by MS/MS . The paper demonstrates the combined advantage of a significant MALDI signal enhancement and Br isotopic signature in de novo sequencing by MS/MS .Chemical Reactions Analysis
The paper in Analytical and Bioanalytical Chemistry discusses the use of this compound (EBPI) in the process of de novo sequencing of protein N terminus . The bromine isotopic tag incorporated to the N terminus distinguishes N-terminal ion series from C-terminal ion series, facilitating de novo N-terminal sequencing of protein .Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.07386 . Further physical and chemical properties are not directly available from the search results.科学的研究の応用
Synthetic Applications in Heterocyclic Chemistry
Ethyl 5-bromopicolinimidate and related compounds have notable applications in the synthesis of complex heterocyclic structures. For instance, studies have shown the use of related bromophenyl ethyl groups as building blocks in radical cyclisation reactions with azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles and cyclisation of intermediate aryl radicals to yield new 6-membered rings attached to azoles, demonstrating the utility of these compounds in creating intricate molecular architectures (Allin et al., 2005).
Molecular Structure and Crystallography
This compound analogs have been used in crystallography to explore molecular structures. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of this compound, allowed for detailed molecular structure analysis through X-ray crystallography, demonstrating the role of these compounds in elucidating complex molecular structures (Luo et al., 2019).
Applications in Chemical Kinetics
In chemical kinetics, derivatives of this compound have been used to study nucleophilic substitution reactions, offering insights into reaction mechanisms and solvent effects. For instance, the reaction of 2-bromo-5-nitrothiophene with morpholine, a process relevant to this compound chemistry, provided information on solvent effects and reaction kinetics, highlighting the importance of such compounds in understanding fundamental chemical processes (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Applications in Chemistry Education
This compound and similar compounds find their application in educational contexts as well, specifically in teaching chemistry concepts. Research in chemistry education has utilized compounds like Ethyl bromide, a related compound, as a case study to enhance student understanding and engagement in the subject, demonstrating the pedagogical value of such chemicals (Han Li-rong, 2010).
将来の方向性
特性
IUPAC Name |
ethyl 5-bromopyridine-2-carboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-12-8(10)7-4-3-6(9)5-11-7/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLNHTWEMFDNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)
![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)
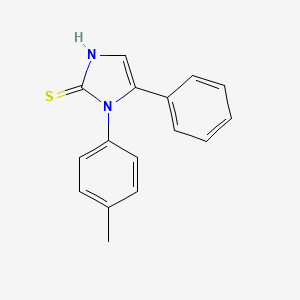
![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)

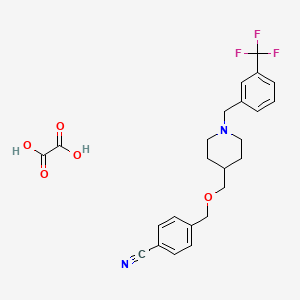
![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2591249.png)
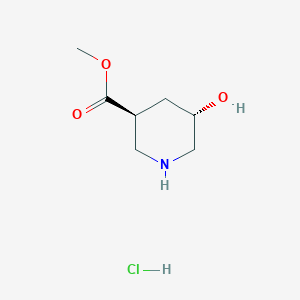
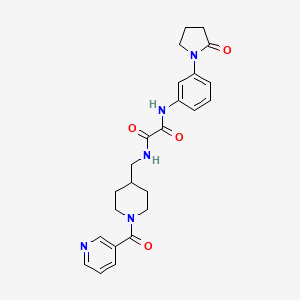
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)
![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)
